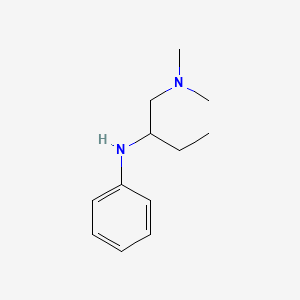

N,N-Dimethyl-N'-phenyl-1,2-butanediamine

Description

N,N-Dimethyl-N'-phenyl-1,2-butanediamine (CAS 713-83-7) is a substituted diamine featuring a four-carbon chain (butanediamine backbone) with a dimethylamine group at one nitrogen and a phenyl group at the other. Its molecular formula is C₁₂H₂₀N₂, with a molecular weight of 192.30 g/mol (approximated from analogous structures in and ). This compound is structurally characterized by:

- N,N-Dimethyl substitution, enhancing steric bulk and influencing solubility.

Applications likely include use as ligands in coordination chemistry or intermediates in pharmaceuticals, though explicit data is absent in the evidence.

Properties

CAS No. |

713-83-7 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-N,1-N-dimethyl-2-N-phenylbutane-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-4-11(10-14(2)3)13-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3 |

InChI Key |

OTAYHFSMXRHJLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN(C)C)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves the reductive amination of 1,2-diaminobutane with dimethylamine and phenylacetaldehyde.

Direct Alkylation: Another method involves the direct alkylation of 1,2-diaminobutane with methyl iodide and phenyl bromide.

Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-phenyl-1,2-butanediamine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-N’-phenyl-1,2-butanediamine can undergo oxidation reactions to form corresponding N-oxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Dimethyl-N’-phenyl-1,2-butanediamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .

Medicine: Its derivatives are studied for their pharmacological properties .

Industry: Industrially, N,N-Dimethyl-N’-phenyl-1,2-butanediamine is employed in the production of polymers, resins, and specialty chemicals. It is also used as a catalyst in certain polymerization reactions .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-phenyl-1,2-butanediamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving its functional groups, which participate in various chemical reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N,N-Dimethyl-N'-phenyl-1,2-butanediamine with analogous diamines:

Key Differences and Implications

Chain Length and Flexibility :

- The C4 chain in this compound offers greater conformational flexibility compared to shorter-chain analogs like N,N′-Dimethylethane-1,2-diamine (C2) or N,N-Dimethyl-N´-phenyl-1,3-propanediamine (C3). This flexibility may enhance its utility in catalysis or supramolecular chemistry.

Substituent Effects: The phenyl group introduces aromaticity, enabling π-π stacking interactions absent in aliphatic analogs like N,N-Dimethyl-1,4-butanediamine. This property is critical in designing ligands for metal complexes or drug candidates. Dimethylamino groups increase steric hindrance and reduce polarity compared to unsubstituted diamines (e.g., ethylenediamine derivatives in ).

Physical Properties :

- Boiling points and solubility are influenced by molecular weight and substituents. For example, N,N-Dimethyl-N´-phenyl-1,3-propanediamine is an oil, while diphenyl-substituted analogs (e.g., N,N′-Diphenylethane-1,2-diamine) are solids.

Limitations and Knowledge Gaps

- Synthetic Routes: No direct synthesis data for this compound is provided; methods must be inferred from analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.